molecular formula C16H24N2O4S B6713377 N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide

N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide

Cat. No.: B6713377
M. Wt: 340.4 g/mol
InChI Key: UJHFDTWZWVSFQD-UHFFFAOYSA-N
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Description

N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide is a complex organic compound that features a morpholine ring substituted with ethyl and methyl groups, a propyl chain with a ketone group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-16(2)13-22-12-11-18(16)15(19)9-10-17-23(20,21)14-7-5-4-6-8-14/h4-8,17H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHFDTWZWVSFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethylene glycol with methylamine under acidic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced to the morpholine ring through alkylation reactions using appropriate alkyl halides.

    Formation of the Propyl Chain with a Ketone Group: This step involves the reaction of the substituted morpholine with a propionyl chloride to introduce the propyl chain and the ketone group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate product with benzenesulfonyl chloride in the presence of a base such as pyridine to form the desired benzenesulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrase IX. This enzyme is involved in regulating pH in cells, and its inhibition can lead to apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and leading to cellular effects such as reduced proliferation and increased cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide is unique due to its specific substitution pattern on the morpholine ring and the presence of both a ketone group and a benzenesulfonamide moiety. This combination of functional groups provides it with distinct chemical reactivity and biological activity compared to other similar compounds.

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